molecular formula C6H7N3 B1311428 3-(1H-pyrazol-1-yl)propanenitrile CAS No. 88393-88-8

3-(1H-pyrazol-1-yl)propanenitrile

Cat. No. B1311428
CAS RN: 88393-88-8
M. Wt: 121.14 g/mol
InChI Key: SJXLTSDYZRWRQH-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propanenitrile is a research chemical used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .


Molecular Structure Analysis

The molecular formula of 3-(1H-pyrazol-1-yl)propanenitrile is C6H7N3. The InChI code for this compound is 1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2 .


Physical And Chemical Properties Analysis

3-(1H-pyrazol-1-yl)propanenitrile has a molecular weight of 121.14. It has a density of 1.07g/cm3 and a boiling point of 272.3ºC at 760 mmHg .

Scientific Research Applications

Use in the Synthesis of Pyrazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-(1H-Pyrazol-1-yl)propanenitrile is used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .
  • Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired pyrazole compound .
  • Results/Outcomes: The outcome of these reactions would be the formation of new pyrazole compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .

Use as a TYK2 Inhibitor

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A derivative of 3-(1H-pyrazol-1-yl)propanenitrile, specifically 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, has been used as a selective TYK2 inhibitor for the treatment of Inflammatory Bowel Disease .
  • Method of Application: The compound was designed and synthesized, and its structure-activity relationships were studied. It was then tested for TYK2 inhibition, selectivity characteristics over other JAK kinases, and functional potency in the JAK/STAT signaling pathway on lymphocyte lines and human whole blood .
  • Results/Outcomes: The compound exhibited acceptable TYK2 inhibition with an IC50 value of 9 nM. It showed satisfactory selectivity characteristics over the other three homologous JAK kinases. In a dextran sulfate sodium colitis model, it reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved the inflammation symptoms of mucosal infiltration, thickening, and edema .

Use in the Synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-(1H-Pyrazol-1-yl)propanenitrile can be used to synthesize 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile .
  • Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired nitro compound .
  • Results/Outcomes: The outcome of these reactions would be the formation of new nitro compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .

Use in the Synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-(1H-Pyrazol-1-yl)propanenitrile can be used to synthesize 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile .
  • Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired nitro compound .
  • Results/Outcomes: The outcome of these reactions would be the formation of new nitro compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .

Use in the Preparation of Pyrazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Pyrazole-1-propionitrile is a useful research chemical used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .
  • Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired pyrazole compound .
  • Results/Outcomes: The outcome of these reactions would be the formation of new pyrazole compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .

Safety And Hazards

This compound is considered hazardous. It may cause harm if swallowed, inhaled, or comes into contact with skin. It may also cause eye irritation .

properties

IUPAC Name

3-pyrazol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXLTSDYZRWRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427482
Record name 3-(1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)propanenitrile

CAS RN

88393-88-8
Record name 3-(1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-1-yl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OS Attaryan, AO Baltayan, KS Badalyan… - Russian journal of …, 2006 - Springer
Cyanoethylation of pyrazoles under conditions of phase-transfer catalysis and hydrogenation of the cyanoethylation products Page 1 1131 ISSN 1070-3632, Russian Journal of General …
Number of citations: 9 link.springer.com

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